N-(2-hydroxy-4-nitrophenyl)-3-methoxybenzamide
Description
N-(2-hydroxy-4-nitrophenyl)-3-methoxybenzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has been studied for its potential antimicrobial and antioxidant properties .
Properties
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-21-11-4-2-3-9(7-11)14(18)15-12-6-5-10(16(19)20)8-13(12)17/h2-8,17H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYZTGDVTJHSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-nitrophenyl)-3-methoxybenzamide typically involves the reaction of 2-hydroxy-4-nitroaniline with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-nitrophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential antioxidant and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-nitrophenyl)-3-methoxybenzamide involves its interaction with cellular components. The compound’s hydroxyl and nitro groups play a crucial role in its biological activity. The hydroxyl group can participate in hydrogen bonding, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular targets. These interactions can lead to the inhibition of microbial growth and the scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-5-nitrophenyl)acetamide
- N-(2-hydroxy-3-nitrophenyl)acetamide
- N-(2-hydroxy-5-nitrosophenyl)acetamide
Uniqueness
N-(2-hydroxy-4-nitrophenyl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups in specific positions on the benzene ring allows for unique interactions with biological targets, making it a compound of interest for further research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
